6-Chloro-2-benzoxazolinone

Catalog No.
S580440
CAS No.
19932-84-4
M.F
C7H4ClNO2
M. Wt
169.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2-benzoxazolinone

CAS Number

19932-84-4

Product Name

6-Chloro-2-benzoxazolinone

IUPAC Name

6-chloro-3H-1,3-benzoxazol-2-one

Molecular Formula

C7H4ClNO2

Molecular Weight

169.56 g/mol

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)

InChI Key

MATCZHXABVLZIE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)OC(=O)N2

Synonyms

6-chloro-2-benzoxazolinone, CDHB cpd

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)N2

Synthesis and Characterization:

6-Chloro-2-benzoxazolinone is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several publications, utilizing different methods like condensation reactions and cyclization processes []. Researchers often characterize the synthesized compound using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Antimicrobial Activity:

Corrosion Inhibition:

Some studies have investigated the potential of 6-chloro-2-benzoxazolinone as a corrosion inhibitor for metals. The research suggests that it can offer some degree of protection against corrosion in various environments [, ]. However, further studies are needed to fully understand the mechanisms involved and optimize its effectiveness for specific applications.

6-Chloro-2-benzoxazolinone is a chemical compound with the molecular formula C7H4ClNO2C_7H_4ClNO_2 and a molecular weight of 169.56 g/mol. It appears as a white to light yellow or light orange powder or crystal, with a melting point ranging from 193.0 to 197.0 °C. The compound is known for its high purity, typically exceeding 98% as determined by gas chromatography .

This compound is classified as a benzoxazolinone derivative, which includes a chloro substituent at the sixth position of the benzoxazolinone ring. It is recognized for its diverse applications in agriculture and organic synthesis.

, primarily due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, facilitating the formation of various derivatives.
  • Cyclization Reactions: It can react with other compounds to form stable phosphorus ylides, which are important in organic synthesis .
  • Condensation Reactions: This compound can also undergo condensation reactions with aldehydes or ketones to yield more complex structures.

6-Chloro-2-benzoxazolinone exhibits a broad spectrum of biological activity, making it a valuable precursor in the synthesis of herbicides, insecticides, and fungicides. Its biological effects include:

  • Antimicrobial Properties: It has shown effectiveness against various bacterial strains.
  • Herbicidal Activity: The compound acts as a potent herbicide, inhibiting the growth of certain plant species .
  • Insecticidal Properties: Its derivatives have been developed for use in pest control.

The synthesis of 6-Chloro-2-benzoxazolinone can be achieved through several methods:

  • From 2-Aminophenol: Starting from 2-aminophenol, chlorination followed by cyclization leads to the formation of 6-chloro-2-benzoxazolinone.
  • Via Benzoxazole Derivatives: Reacting benzoxazole derivatives with chlorinating agents can yield this compound effectively.
  • Phosphorus Ylide Method: A notable method involves the use of phosphorus ylides to synthesize stable intermediates that can be converted into 6-chloro-2-benzoxazolinone .

6-Chloro-2-benzoxazolinone has several applications across different fields:

  • Agriculture: Primarily used as an active ingredient in herbicides and pesticides.
  • Organic Chemistry: Serves as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceuticals: Investigated for potential applications in drug development due to its biological activities.

Studies have examined the interactions of 6-Chloro-2-benzoxazolinone with various biological systems:

  • Metabolic Pathways: Research indicates that it is involved in metabolic pathways that affect plant growth and pest resistance .
  • Toxicological Assessments: Safety data highlight its potential toxicity, requiring careful handling due to harmful effects upon ingestion or skin contact .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 6-Chloro-2-benzoxazolinone. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2-BenzoxazolinoneSimilar core structureLacks chlorine substitution
6-Methyl-2-benzoxazolinoneSimilar core structureMethyl group instead of chlorine
7-Chloro-2-benzoxazolinoneSimilar core structureDifferent chlorine position

Uniqueness

What sets 6-Chloro-2-benzoxazolinone apart is its specific chlorination at the sixth position, which significantly enhances its biological activity compared to other benzoxazolinones. This unique substitution pattern contributes to its effectiveness as an agricultural chemical and influences its reactivity in organic synthesis.

XLogP3

1.8

UNII

PG1JLE50LE

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19932-84-4

Wikipedia

6-chloro-2,3-dihydrobenzoxazol-2-one

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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